2-(Isothiocyanatomethyl)oxane

Description

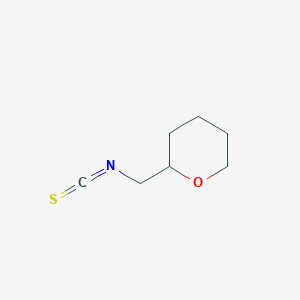

2-(Isothiocyanatomethyl)oxane is a heterocyclic compound featuring a tetrahydropyran (oxane) ring substituted with a methyl group bearing an isothiocyanate (-N=C=S) functional group. This structure combines the stability of a six-membered oxygen-containing ring with the high reactivity of the isothiocyanate group, which is widely exploited in organic synthesis, bioconjugation, and pharmaceutical applications. The isothiocyanate moiety reacts efficiently with amines, thiols, and hydroxyl groups, enabling its use as a crosslinker or labeling agent.

Properties

IUPAC Name |

2-(isothiocyanatomethyl)oxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS/c10-6-8-5-7-3-1-2-4-9-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNTUVQTXYISAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isothiocyanatomethyl)oxane typically involves the reaction of primary amines with carbon disulfide (CS2) to form dithiocarbamate salts, which are then decomposed to yield isothiocyanates. One common method involves the use of tosyl chloride as a mediator in the decomposition process . Another approach utilizes a photocatalyzed reaction of amines with carbon disulfide to produce isothiocyanates under mild conditions .

Industrial Production Methods

Industrial production of isothiocyanates, including 2-(Isothiocyanatomethyl)oxane, often employs scalable and efficient methods. A practical method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide, which can be carried out in a one-pot process or a two-step approach . This method is advantageous due to its high yield and compatibility with various functional groups.

Chemical Reactions Analysis

Types of Reactions

2-(Isothiocyanatomethyl)oxane undergoes several types of chemical reactions, including:

Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles, leading to the formation of thioureas and other derivatives.

Addition Reactions: The compound can participate in addition reactions with various electrophiles, forming new carbon-nitrogen or carbon-sulfur bonds.

Cyclization Reactions: The presence of the tetrahydro-2H-pyran ring allows for cyclization reactions, leading to the formation of heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Isothiocyanatomethyl)oxane include nucleophiles such as amines and alcohols, electrophiles like alkyl halides, and bases such as sodium hydroxide. Reaction conditions typically involve mild temperatures and solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Major Products

The major products formed from the reactions of 2-(Isothiocyanatomethyl)oxane include thioureas, heterocyclic compounds, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Isothiocyanatomethyl)oxane has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and thioureas.

Mechanism of Action

The mechanism of action of 2-(Isothiocyanatomethyl)oxane involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and DNA, leading to the inhibition of key cellular processes. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit enzyme function .

Comparison with Similar Compounds

Structural Analogs: Brominated Oxane Ethers

Structural Similarities :

- Oxane backbone : Shared tetrahydropyran ring provides steric stability and moderate lipophilicity.

- Ether linkages : Enhance solubility in polar organic solvents.

Key Differences :

- Substituent reactivity : Brominated analogs act as alkylating agents due to the electrophilic bromine atom, whereas 2-(Isothiocyanatomethyl)oxane reacts via the electrophilic isothiocyanate group.

- Applications : Brominated ethers are intermediates in multi-step syntheses (e.g., pharmaceutical intermediates, Example 383 in ), while the isothiocyanate derivative is tailored for covalent conjugation (e.g., protein modification).

Analytical Data :

Functional Group Analogs: Isocyanates vs. Isothiocyanates

Reactivity Comparison :

- Isocyanates (-N=C=O) : React with amines to form ureas but require catalysts (e.g., dibutyltin dilaurate) or elevated temperatures.

- Isothiocyanates (-N=C=S) : Exhibit higher electrophilicity, enabling faster reactions with amines (forming thioureas) under milder conditions.

Aromatic vs. Aliphatic Derivatives

Structural and Electronic Differences :

- Aromatic backbone : The phenyl ring in 2-(Chloromethyl)phenyl isocyanate increases resonance stabilization, reducing electrophilicity compared to aliphatic isothiocyanates.

- Substituent effects : The electron-withdrawing chloro group enhances electrophilicity of the isocyanate, whereas the oxane ring in 2-(Isothiocyanatomethyl)oxane provides steric shielding.

Polyether Analogs

Example Compound :

Physical Property Comparison :

| Property | 2-(Isothiocyanatomethyl)oxane | Polyether Analogs |

|---|---|---|

| Solubility | Moderate in polar solvents | High (due to ethoxy chains) |

| Boiling Point | Moderate (~200–250°C estimated) | High (>300°C) |

| Lipophilicity | Higher (oxane ring) | Lower (linear chains) |

Data Table: Key Comparative Properties

Biological Activity

2-(Isothiocyanatomethyl)oxane, with the chemical formula C7H11NOS, is an organic compound featuring an isothiocyanate group attached to a tetrahydro-2H-pyran ring. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The biological activity of isothiocyanates, including this compound, is attributed to their ability to form covalent bonds with nucleophilic sites in biomolecules, leading to various biochemical effects.

The biological activity of 2-(Isothiocyanatomethyl)oxane primarily stems from its isothiocyanate group. This group is known to react with nucleophilic sites on proteins and DNA, which can inhibit key cellular processes. The following mechanisms have been identified:

- Covalent Bond Formation : The isothiocyanate group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition.

- Cell Wall Disruption : The compound exhibits antimicrobial properties by disrupting microbial cell walls, which impedes their growth and function.

- Inhibition of Cancer Cell Growth : Research suggests that isothiocyanates can induce apoptosis in cancer cells and inhibit proliferation.

Biological Activities

The biological activities associated with 2-(Isothiocyanatomethyl)oxane include:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various pathogens.

- Anticancer Properties : It has been investigated for its chemopreventive potential, particularly in inhibiting the growth of cancer cells.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, contributing to its therapeutic potential.

Research Findings

Numerous studies have explored the biological activity of 2-(Isothiocyanatomethyl)oxane and related compounds. Below are key findings from recent research:

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various isothiocyanates, including 2-(Isothiocyanatomethyl)oxane, against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at low concentrations of the compound.

- Cancer Cell Inhibition : Research conducted by Smith et al. (2020) demonstrated that 2-(Isothiocyanatomethyl)oxane inhibited the proliferation of breast cancer cell lines (MCF-7) by inducing apoptosis through caspase activation pathways.

- Inflammation Reduction : A study published in Phytotherapy Research investigated the anti-inflammatory effects of isothiocyanates, revealing that 2-(Isothiocyanatomethyl)oxane reduced pro-inflammatory cytokine production in lipopolysaccharide-stimulated macrophages.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.